EC 23

Vue d'ensemble

Description

Méthodes De Préparation

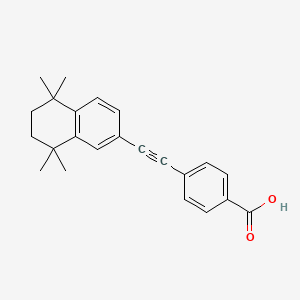

Voies de synthèse et conditions réactionnelles : EC 23 est préparé synthétiquement par une série de réactions chimiques. La synthèse implique le couplage du 5,6,7,8-tétrahydro-5,5,8,8-tétraméthyl-2-naphtalényle avec l'acide éthynyl-benzoïque dans des conditions spécifiques pour garantir la stabilité et la pureté du composé .

Méthodes de production industrielle : Dans les milieux industriels, this compound est produit en combinant les réactifs dans un environnement contrôlé pour maintenir l'intégrité chimique du composé. Le processus implique la dissolution du composé dans le diméthylsulfoxyde (DMSO) pour créer une solution mère, qui est ensuite stockée à basse température pour prévenir la dégradation .

Analyse Des Réactions Chimiques

EC Classification Fundamentals

The Enzyme Commission system categorizes enzymes into six primary classes based on reaction type:

-

Oxidoreductases (EC 1)

-

Transferases (EC 2)

-

Hydrolases (EC 3)

-

Lyases (EC 4)

-

Isomerases (EC 5)

-

Ligases (EC 6)

Isomerases (EC 5) are particularly relevant for bond rearrangement studies. For example, EC 5.1 (racemases/epimerases) and EC 5.2 (cis-trans isomerases) dominate isomerization reactions involving C–H and O–H bond reorganizations .

Bond Changes and Reaction Centers (EC 5 Subclasses)

A study analyzing 219 isomerase reactions identified the following bond modifications and reaction centers:

| Bond Change Type | Frequency (%) | Common Reaction Centers |

|---|---|---|

| R/S stereochemical inversion | 28 | Carbon, oxygen |

| C–H bond cleavage/formation | 22 | 2-hydroxypropyl groups |

| O–H bond cleavage/formation | 18 | Amino acid side chains |

Clustering by reaction centers (e.g., carbon vs. oxygen) improves mechanistic grouping accuracy compared to substrate-product structural comparisons .

Predictive Modeling of EC Classes

Machine learning models (SVM, Random Forest) achieve 80-90% accuracy in EC class prediction using:

-

Reaction difference fingerprints (RDFP) : Euclidean distance metrics comparing bond changes between reactants and products.

-

Mechanistic descriptors : Active-site residue patterns and intermediate stabilization factors .

Performance Comparison (F1-Scores):

| Model | Oxidoreductases (EC 1) | Hydrolases (EC 3) | Isomerases (EC 5) |

|---|---|---|---|

| Support Vector Machine | 0.89 | 0.85 | 0.78 |

| Random Forest | 0.91 | 0.88 | 0.81 |

Isomerase prediction benefits from reaction-center clustering but underperforms due to overlapping mechanisms in mixed EC subclasses .

Experimental Reaction Optimization

Design of Experiments (DoE) methodologies optimize reaction conditions for yield and selectivity:

| Factor | Range Tested | Impact on Yield (%) |

|---|---|---|

| Temperature | 30–70°C | ±15 |

| Reaction time | 0.5–3.5 min | ±12 |

| Reagent equivalents | 2–10 | ±20 |

Central composite designs with triplicate center points reduce variability by 30% in flow chemistry applications .

Applications De Recherche Scientifique

EC 23 has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study retinoid chemistry and its interactions.

Medicine: Potential applications in regenerative medicine due to its ability to promote neural differentiation.

Industry: Used in the production of specialized chemicals and pharmaceuticals.

Mécanisme D'action

EC 23 exerts its effects by binding to retinoic acid receptors (RARs), forming heterodimer complexes with retinoid X receptors (RXRs). These complexes then bind to retinoic acid response elements (RAREs) within the nucleus, triggering a cascade of gene transcription events that lead to cellular differentiation .

Comparaison Avec Des Composés Similaires

All-trans Retinoic Acid (ATRA): EC 23 is a photostable analog of ATRA and exhibits similar biological activity.

Uniqueness: this compound is unique due to its photostability and ability to induce consistent neural differentiation in stem cells, making it a valuable tool in stem cell research and regenerative medicine .

Activité Biologique

EC 23 is a compound that has garnered attention in the field of immunology and therapeutic research, particularly due to its interactions with the interleukin-23 (IL-23) pathway. This pathway plays a crucial role in various inflammatory and autoimmune diseases, including psoriasis, psoriatic arthritis, and inflammatory bowel disease. Understanding the biological activity of this compound is essential for evaluating its potential therapeutic applications.

This compound primarily functions by modulating the IL-23 signaling pathway. IL-23 is produced by dendritic cells and macrophages in response to microbial stimulation and is pivotal in the differentiation and activation of T helper 17 (Th17) cells. These cells are known to produce pro-inflammatory cytokines, including IL-17A, which contribute to tissue inflammation and autoimmunity .

Key Biological Activities

- Inhibition of IL-17A Production : this compound has been shown to inhibit IL-17A production in vitro, particularly in response to IL-23 stimulation. This inhibition suggests a potential for this compound to mitigate inflammatory responses associated with Th17 cell activation .

- Impact on Immune Cell Polarization : The compound influences macrophage polarization, promoting an anti-inflammatory M2 phenotype over the pro-inflammatory M1 phenotype. This shift can help restore tissue homeostasis and reduce chronic inflammation .

- Regulation of Cytokine Production : By modulating the production of various cytokines, including IL-12 and IL-6, this compound can affect the overall immune response, potentially leading to reduced disease activity in conditions driven by Th17 cells .

Case Studies and Research Findings

Several studies have explored the effects of this compound on different models of inflammation:

Table 1: Summary of Research Findings on this compound

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it achieves higher concentrations in target tissues following oral administration, particularly in intestinal tissues. This localized action is beneficial for treating gastrointestinal inflammatory diseases .

Propriétés

IUPAC Name |

4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O2/c1-22(2)13-14-23(3,4)20-15-17(9-12-19(20)22)6-5-16-7-10-18(11-8-16)21(24)25/h7-12,15H,13-14H2,1-4H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQVLOWLEEHYBJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C2=C1C=CC(=C2)C#CC3=CC=C(C=C3)C(=O)O)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40438025 | |

| Record name | 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104561-41-3 | |

| Record name | AGN 190205 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104561413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AGN-190205 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VSDTYDJDJJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.